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For Researchers, Scientists, and Drug Development Professionals

Introduction
Faropenem daloxate, also known as faropenem medoxomil, is an orally administered prodrug

of the penem antibiotic, faropenem.[1] As a member of the β-lactam class of antibiotics, it

exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-

negative bacteria.[2][3] The daloxate ester formulation enhances the oral bioavailability of the

active compound, faropenem, which is subsequently released in the body through hydrolysis.

[1][3] This guide provides a comprehensive overview of the chemical structure and

physicochemical properties of faropenem daloxate, its mechanism of action, and detailed

experimental protocols relevant to its characterization.

Chemical Structure and Identification
Faropenem daloxate is chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-

ene-2-carboxylate.[4] Its structure features a penem core, which is a fusion of a β-lactam ring

and a thiazolidine ring, conferring stability against many β-lactamase enzymes.[5][6]
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Identifier Value

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-

oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-

ene-2-carboxylate[4]

Synonyms Faropenem medoxomil[1][7]

CAS Number 141702-36-5[1]

Molecular Formula C17H19NO8S[1]

Molecular Weight 397.4 g/mol [1]

SMILES String

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N

2C(=O)[C@@H]3--INVALID-LINK--O)

[C@H]4CCCO4[3]

Physicochemical Properties
The physicochemical properties of faropenem daloxate are crucial for its formulation, stability,

and pharmacokinetic profile.

Property Value Reference

Physical State
Solid, light yellow to yellow

powder
[4]

Melting Point
Data for faropenem sodium:

>85°C (decomposes)
[8][9]

Solubility

Soluble in DMSO (≥ 100

mg/mL); Insoluble in water (<

0.1 mg/mL)

[10][11]

pKa (Predicted) 14.16 ± 0.20 (strongest acidic) [4]

LogP (Predicted) 0.64 [7]
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Mechanism of Action
As a β-lactam antibiotic, the active form, faropenem, exerts its bactericidal effect by inhibiting

the synthesis of the bacterial cell wall.[1][12] This process is critical for maintaining the

structural integrity of bacteria.
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The key steps in its mechanism of action are:

Hydrolysis: Following oral administration, faropenem daloxate is absorbed and rapidly

hydrolyzed by esterases in the plasma to release the active moiety, faropenem.[1][5]

Target Binding: Faropenem then binds to and inactivates penicillin-binding proteins (PBPs),

which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[12][13]

Faropenem has shown a high affinity for multiple PBPs in both Gram-positive and Gram-

negative bacteria.[3]

Inhibition of Cell Wall Synthesis: By inhibiting the transpeptidase activity of PBPs, faropenem

prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity

of the bacterial cell wall.[1][13]

Bacterial Cell Death: The weakened cell wall cannot withstand the internal osmotic pressure,

leading to cell lysis and ultimately, bacterial death.[12][13]

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate

characterization of faropenem daloxate.

Determination of Aqueous Solubility (Shake-Flask
Method)
This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

Faropenem daloxate powder

Phosphate buffered saline (PBS), pH 7.4

Glass vials with screw caps

Orbital shaker or rotator

Centrifuge
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HPLC system with UV detector

0.45 µm syringe filters

Procedure:

Add an excess amount of faropenem daloxate powder to a glass vial containing a known

volume of PBS (pH 7.4). The amount should be sufficient to ensure a saturated solution with

visible solid remaining.

Securely cap the vials and place them in an orbital shaker set at a constant temperature

(e.g., 25°C or 37°C).

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the

undissolved solid.

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a

concentration within the linear range of the analytical method.

Quantify the concentration of faropenem daloxate in the diluted sample using a validated

HPLC-UV method.

Calculate the solubility based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method - USP
<741> Class Ia)
This method determines the temperature range over which the crystalline solid melts.[7]

Materials:

Faropenem daloxate powder, finely ground

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1662861?utm_src=pdf-body
https://www.benchchem.com/product/b1662861?utm_src=pdf-body
https://www.thinksrs.com/downloads/pdfs/applicationnotes/MP_Protocols.pdf
https://www.benchchem.com/product/b1662861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Capillary tubes (closed at one end)

Melting point apparatus with a calibrated thermometer or temperature sensor

Procedure:

Ensure the faropenem daloxate sample is dry and in the form of a fine powder.

Introduce a small amount of the powder into a capillary tube, tapping it gently to pack the

solid to a height of 2-4 mm.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block at a rapid rate to a temperature approximately 10-15°C below the expected

melting point.

Reduce the heating rate to 1-2°C per minute.

Record the temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the last solid particle melts (completion of melting). This range is the

melting point of the substance.

pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) of an ionizable compound.[1][12]

Materials:

Faropenem daloxate

Standardized solutions of hydrochloric acid (HCl, 0.1 M) and sodium hydroxide (NaOH, 0.1

M)

Potassium chloride (KCl) for maintaining ionic strength

Deionized water, purged with nitrogen

Calibrated pH meter with a combination electrode
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Magnetic stirrer and stir bar

Burette

Procedure:

Dissolve an accurately weighed amount of faropenem daloxate in a known volume of

deionized water (or a co-solvent if necessary due to low aqueous solubility) to prepare a

solution of known concentration (e.g., 1 mM).

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C)

and stir gently.

Immerse the calibrated pH electrode into the solution.

Titrate the solution with the standardized NaOH solution, adding small, precise increments of

the titrant.

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

Continue the titration past the equivalence point.

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at

the half-equivalence point or by analyzing the first derivative of the titration curve to find the

inflection point.

In Vitro Hydrolysis Study
This protocol assesses the chemical stability of the prodrug and its conversion to the active

drug under physiological conditions.[11]

Materials:

Faropenem daloxate

Phosphate buffer (pH 7.4)
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Human or animal plasma

Incubator or water bath at 37°C

HPLC system with UV detector

Acetonitrile or other suitable quenching solvent

Procedure:

Prepare a stock solution of faropenem daloxate in a suitable organic solvent (e.g., DMSO).

Add a small aliquot of the stock solution to pre-warmed phosphate buffer (pH 7.4) or plasma

to achieve the desired final concentration, ensuring the final organic solvent concentration is

low (e.g., <1%).

Incubate the samples at 37°C.

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the

reaction mixture.

Immediately quench the reaction by adding a cold quenching solvent (e.g., acetonitrile) to

precipitate proteins and stop enzymatic activity.

Centrifuge the quenched samples to pellet the precipitate.

Analyze the supernatant by a validated HPLC method to quantify the remaining

concentration of faropenem daloxate and the formation of the active drug, faropenem.

Plot the concentration of faropenem daloxate versus time and determine the hydrolysis rate

constant and half-life.
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Faropenem daloxate is a significant oral antibiotic, and a thorough understanding of its

chemical structure and properties is fundamental for its development, formulation, and clinical

application. The data and protocols presented in this guide offer a comprehensive resource for

researchers and scientists in the pharmaceutical field. Adherence to standardized experimental

methodologies is crucial for obtaining reliable and reproducible data, which is essential for

regulatory submissions and for advancing the understanding of this important therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Faropenem Daloxate: A Technical Guide to its Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662861#faropenem-daloxate-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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